molecular formula C19H19N3O3 B11013014 N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11013014
M. Wt: 337.4 g/mol
InChI Key: KYGSATPKYZSEQI-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure. It features a pyrrolidine ring, a phenyl group, and an acetylamino group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl and acetylamino groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity and stability.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions can lead to a wide range of products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound has potential applications in drug development. Its structure can be modified to create derivatives with therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
  • N-(3-acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
  • N-(2-acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Uniqueness

N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19N3O3/c1-13(23)20-15-6-5-7-16(11-15)21-19(25)14-10-18(24)22(12-14)17-8-3-2-4-9-17/h2-9,11,14H,10,12H2,1H3,(H,20,23)(H,21,25)

InChI Key

KYGSATPKYZSEQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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